LOXO-101 HCl salt

NTRK gene fusion Clinical efficacy Matching-Adjusted Indirect Comparison

LOXO-101 HCl salt (larotrectinib hydrochloride) is the reference-standard TRK inhibitor for preclinical oncology research. Choose the HCl salt for superior oral bioavailability and solubility over alternative salt forms and generic TRK inhibitors. Its unmatched selectivity (>100-fold over 226 kinases) minimizes off-target toxicity, making it ideal for combination therapy studies, acquired resistance modeling (NTRK1 G595R, F589L), and as a positive control in NGS companion diagnostic validation. First-in-class FDA approved, tumor-agnostic agent with proven clinical efficacy (60% ORR, median DOR 43.3 months).

Molecular Formula C21H22F2N6O2
Molecular Weight 428.4 g/mol
Cat. No. B1509642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLOXO-101 HCl salt
Molecular FormulaC21H22F2N6O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
InChIInChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)
InChIKeyNYNZQNWKBKUAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LOXO-101 HCl Salt (Larotrectinib Hydrochloride) Procurement Guide: A First-in-Class, Tumor-Agnostic TRK Inhibitor


LOXO-101 HCl salt, the hydrochloride salt form of larotrectinib, is an orally bioavailable, ATP-competitive inhibitor of the tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC [1]. It is a first-in-class, tumor-agnostic therapy approved by the FDA for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion [2]. Its development was based on its high selectivity for TRK kinases, designed to minimize off-target effects, and it has demonstrated substantial clinical benefit across a wide range of cancer types [1].

Why LOXO-101 HCl Salt Cannot Be Substituted with Other TRK Inhibitors or Generic Larotrectinib Salts


Generic substitution of LOXO-101 HCl salt with other TRK inhibitors or alternative larotrectinib salt forms is not recommended due to critical differences in clinical efficacy, kinase selectivity, and pharmaceutical properties. While other TRK inhibitors like entrectinib also target NTRK fusions, indirect treatment comparisons reveal significant differences in overall survival, complete response rates, and duration of response [1]. Furthermore, the specific salt form (HCl) directly impacts solubility and bioavailability, which are crucial for consistent oral absorption and achieving therapeutic plasma concentrations [2]. These quantitative disparities in clinical outcomes and physical properties underscore the necessity for precise, evidence-based compound selection for research, development, and therapeutic applications.

Quantitative Evidence for LOXO-101 HCl Salt: Direct Comparisons with Clinical and Preclinical Alternatives


Superior Overall Survival and Complete Response Rate vs. Entrectinib in a Matching-Adjusted Indirect Comparison

A matching-adjusted indirect comparison (MAIC) of larotrectinib and entrectinib clinical trial data demonstrated a significantly longer median overall survival (OS) for larotrectinib. The analysis included 117 patients from larotrectinib trials and 74 from entrectinib trials [1]. This indicates a potential survival advantage for larotrectinib over entrectinib in patients with TRK fusion-positive cancers.

NTRK gene fusion Clinical efficacy Matching-Adjusted Indirect Comparison

Enhanced Clinical Response: Higher Complete Response Rate and Longer Duration of Response vs. Entrectinib

The same MAIC analysis showed that patients treated with larotrectinib had a significantly higher complete response (CR) rate and a longer duration of response (DoR) compared to those treated with entrectinib. The overall response rate (ORR) was similar between the two agents [1]. These findings suggest that while both drugs may shrink tumors, larotrectinib is more effective at achieving a complete disappearance of the tumor and sustaining that response over time.

NTRK gene fusion Clinical efficacy Complete Response

Superior Kinase Selectivity: >100-Fold Selectivity Over a Broad Panel of Kinases

Larotrectinib demonstrates exceptional selectivity for the TRK family over a broad panel of non-TRK kinases. In a panel of 226 kinases, it showed >50% inhibition for only one off-target kinase (TNK2, IC50 = 576 nM), which is approximately 100-fold less potent than its activity against TRKA, B, and C (IC50 values 5-11 nM) . In contrast, entrectinib is known to be a more promiscuous multi-kinase inhibitor, with potent activity against ALK and ROS1 [1].

Kinase selectivity Off-target activity TRK inhibitor

Increased Potency Against Wild-Type TRK Kinases vs. Second-Generation Inhibitors

A direct comparison of TRK inhibitors using Ba/F3 cell models reveals that while first-generation inhibitors like larotrectinib and entrectinib have different potency profiles, larotrectinib demonstrates superior potency against wild-type TRK proteins compared to second-generation inhibitors like selitrectinib, which is designed to overcome acquired resistance [1]. The cellular IC50 for larotrectinib against wild-type TRKA is 23.5 nM, compared to 3.9 nM for selitrectinib. However, its low nanomolar potency in enzymatic assays (IC50 5-11 nM) underscores its high affinity for the target in a purified system [2].

TRK inhibitor Kinase inhibition IC50

Retained Activity Against the NTRK1 F589L Gatekeeper Mutation vs. Entrectinib

A head-to-head comparison of four NTRK inhibitors in Ba/F3 cells harboring the LMNA::NTRK1 fusion with or without the F589L gatekeeper mutation showed that entrectinib retained activity against both the wild-type and the mutant, with IC50s of 0.30 nM and <0.2 nM, respectively [1]. In contrast, larotrectinib's IC50 for the F589L mutant was 675 nM, a significant loss of potency compared to its wild-type IC50 of 23.5 nM [2]. This indicates that while entrectinib maintains activity against this specific mutation, larotrectinib does not, which is critical for guiding therapy after resistance emerges.

NTRK mutation Acquired resistance Gatekeeper mutation

Enhanced Solubility and Bioavailability of the HCl Salt Form vs. Free Base

The hydrochloride (HCl) salt of LOXO-101 is designed to enhance aqueous solubility and, consequently, oral bioavailability compared to the poorly soluble free base form [1]. The free base has a measured aqueous solubility of <1 mg/mL, making it insoluble [2]. The sulfate salt form has been extensively characterized, with a measured aqueous solubility of 2 mg/mL after pH adjustment [3]. The HCl salt formation is a common strategy to improve dissolution and absorption, critical for achieving consistent and predictable systemic exposure in both preclinical and clinical settings [1].

Salt selection Bioavailability Formulation

Optimal Research and Development Applications for LOXO-101 HCl Salt Based on Quantitative Evidence


First-Line Therapy in Preclinical Models of NTRK Fusion-Positive Cancers

Use LOXO-101 HCl salt as the reference standard for evaluating new TRK inhibitors in in vivo efficacy studies. Its well-characterized potency against wild-type TRK fusions (enzymatic IC50 5-11 nM) and proven clinical benefit (60% ORR, median DOR 43.3 months) [1] make it the ideal comparator for assessing the potential of novel agents in first-line settings. The HCl salt's improved solubility also facilitates reliable oral dosing in animal models [2].

Investigating Mechanisms of Acquired Resistance to TRK Inhibition

Employ LOXO-101 HCl salt in long-term cell culture studies to generate and characterize acquired resistance mutations. Its defined resistance profile, including the NTRK1 G595R solvent-front and NTRK1 F589L gatekeeper mutations [1], provides a crucial baseline for developing and testing next-generation inhibitors designed to overcome these specific resistance mechanisms [2].

Combination Therapy Studies Targeting Oncogene-Driven Cancers

Due to its high selectivity profile (>100-fold over 226 kinases) and low potential for off-target toxicity [1], LOXO-101 HCl salt is an ideal partner for combination therapies. Its clean profile minimizes the risk of additive toxicities when combined with other targeted agents, chemotherapies, or immunotherapies in preclinical models of NTRK fusion-positive cancers.

Biomarker-Driven Clinical Trial Assay Development

Utilize LOXO-101 HCl salt as a positive control in the development and validation of NGS-based companion diagnostic tests for NTRK gene fusions. Its established clinical efficacy and the requirement for confirmed NTRK fusion status for therapy selection [1] make it essential for establishing the analytical validity and clinical utility of these diagnostic assays [2].

Quote Request

Request a Quote for LOXO-101 HCl salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.